chemical and physical properties of methyl 2-amino-5-isobutoxybenzoate
chemical and physical properties of methyl 2-amino-5-isobutoxybenzoate
Title: In-Depth Technical Guide: Chemical, Physical, and Synthetic Profiling of Methyl 2-amino-5-isobutoxybenzoate
Executive Summary
As a Senior Application Scientist, I approach the synthesis and utilization of methyl 2-amino-5-isobutoxybenzoate (CAS: 1103931-28-7) not merely as a catalog chemical, but as a highly tunable molecular scaffold. This compound is a specialized anthranilic acid (2-aminobenzoic acid) derivative[1]. Its unique substitution pattern—a primary amine at C2, an isobutoxy ether at C5, and a methyl ester at C1—creates a specific electronic push-pull system across the aromatic ring. This precise electronic tuning makes it an indispensable building block in the development of advanced peptidomimetics (protein secondary structure mimics)[2] and bioinspired molecular electrets capable of long-range charge transfer[3].
Physicochemical Profiling & Structural Logic
The physical and chemical behavior of methyl 2-amino-5-isobutoxybenzoate is dictated by the interplay of its functional groups. The electron-donating isobutoxy group at the 5-position increases the electron density of the aromatic π-system, while the electron-withdrawing methyl ester at the 1-position modulates the basicity and nucleophilicity of the adjacent C2 amine.
Table 1: Physicochemical Properties of Methyl 2-amino-5-isobutoxybenzoate
| Property | Value / Description |
| Chemical Name | Methyl 2-amino-5-isobutoxybenzoate |
| CAS Registry Number | 1103931-28-7[1] |
| Molecular Formula | C12H17NO3[4] |
| Molecular Weight | 223.27 g/mol |
| Predicted Density | ~1.1 g/cm³ |
| Predicted Boiling Point | 340–360 °C |
| Structural Core | Anthranilic acid derivative |
| Solubility Profile | Soluble in DMF, DCM, EtOAc, and EtOH; Insoluble in water. |
Mechanistic Synthesis & Experimental Workflow
To ensure high yield and purity, the synthesis of methyl 2-amino-5-isobutoxybenzoate must be approached with strict chemoselectivity. The most robust, self-validating protocol involves a two-step sequence starting from methyl 5-hydroxy-2-nitrobenzoate: an O-alkylation followed by a catalytic nitro reduction[5].
Step 1: Base-Catalyzed O-Alkylation (Williamson Etherification)
Objective: Synthesize the intermediate methyl 5-isobutoxy-2-nitrobenzoate.
-
Reagents: Methyl 5-hydroxy-2-nitrobenzoate (1.0 eq), 1-iodo-2-methylpropane (isobutyl iodide, 3.0 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), Anhydrous DMF.
-
Procedure:
-
Dissolve the hydroxy compound in anhydrous DMF (approx. 20 mL/g) under an inert atmosphere (N₂/Ar)[5].
-
Add K₂CO₃ to the flask. Causality: K₂CO₃ is specifically chosen as a mild base. Using a stronger base (like NaOH) would result in the unwanted saponification of the methyl ester.
-
Add isobutyl iodide dropwise.
-
Stir the reaction mixture at 80 °C for 16 hours. Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, driving the Sₙ2 attack on the sterically hindered primary carbon of the isobutyl iodide.
-
Monitor via TLC (5% Et₂O in DCM). The reaction is complete when the starting material is consumed[5].
-
Quench with water, extract with EtOAc, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
-
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the intermediate to the target methyl 2-amino-5-isobutoxybenzoate.
-
Reagents: Methyl 5-isobutoxy-2-nitrobenzoate, 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂), Ethanol.
-
Procedure:
-
Dissolve the intermediate in Ethanol.
-
Carefully add 10% Pd/C (approx. 10% by mass of the substrate) under a nitrogen blanket[6].
-
Purge the flask with H₂ gas and stir vigorously at room temperature under a hydrogen balloon (1 atm). Causality: Catalytic hydrogenation is highly chemoselective. Under these mild conditions, the nitro group is cleanly reduced to a primary amine without cleaving the isobutoxy ether or reducing the methyl ester.
-
Monitor via TLC. The disappearance of the yellow nitro compound and the appearance of a UV-active, fluorescent amine spot indicates completion.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C can be pyrophoric when dry).
-
Concentrate the filtrate in vacuo to afford the pure methyl 2-amino-5-isobutoxybenzoate.
-
Applications in Drug Development & Materials Science
Protein-Protein Interaction (PPI) Inhibitors: Anthranilamide derivatives like methyl 2-amino-5-isobutoxybenzoate are critical in the synthesis of non-peptidic scaffolds (e.g., oligobenzamides)[6]. Because they mimic the angular and spatial relationships of amino acid residues (such as the i, i+3/4, i+7/8 positions of an α-helix), they are used to design secondary protein structure mimetics[2]. When functionalized with electrophilic warheads like boronic acids, these scaffolds form reversible covalent bonds with nucleophilic residues on target proteins, acting as highly selective PPI inhibitors[7].
Bioinspired Molecular Electrets: In materials science, 2-nitrobenzoic acid (NBA) and anthranilamide (Aa) derivatives are utilized to construct bioinspired molecular electrets[8]. The extended π-conjugation along the anthranilamide backbone, combined with the ordered amide bonds, generates a strong macromolecular dipole[3]. The isobutoxy ether side chain significantly improves the solubility of these oligomers, enabling the fabrication of systems that efficiently transduce strongly oxidizing charge carriers (hole transfer) at high potentials[9].
Workflow & Application Diagram
Figure 1: Synthetic workflow and downstream applications of methyl 2-amino-5-isobutoxybenzoate.
References
-
Bavinton, C. E. (2022). Synthetic organic approaches for the covalent inhibition of protein-protein interactions[Doctoral Thesis, University of Southampton]. University of Southampton ePrints. URL:[Link]
-
Derr, J. B., Rybicka-Jasińska, K., Espinoza, E. M., Morales, M., Billones, M. K., Clark, J. A., & Vullev, V. I. (2021). On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials. Biomolecules, 11(3), 429. URL:[Link]
Sources
- 1. 2-°±»ù-5-Òì¶¡Ñõ»ù±½¼×Ëá¼×õ¥_CAS:1103931-28-7 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. escholarship.org [escholarship.org]
- 4. Debye Scientific Corporation Produktliste-E-Mail-Seite 69-Chemicalbook [chemicalbook.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Synthetic organic approaches for the covalent inhibition of protein-protein interactions - ePrints Soton [eprints.soton.ac.uk]
- 8. On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials - PMC [pmc.ncbi.nlm.nih.gov]


